molecular formula C25H41NO9 B1215550 Aconine

Aconine

Cat. No.: B1215550
M. Wt: 499.6 g/mol
InChI Key: SQMGCPHFHQGPIF-UHFFFAOYSA-N
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Description

Aconine is a polycyclic diterpenoid alkaloid derived from the hydrolysis of aconitine, a highly toxic compound found in various species of the Aconitum genus. This compound itself is less toxic and has been studied for its potential therapeutic applications. It is characterized by a complex structure with multiple stereocenters, making it a fascinating subject for chemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aconine typically involves the hydrolysis of aconitine. This process can be achieved by heating aconitine in an acidic or basic medium, which leads to the removal of the acetyl and benzoyl groups, resulting in the formation of this compound . The reaction conditions often include:

    Temperature: Around 100°C

    Medium: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis. The process involves the extraction of aconitine from Aconitum plants, followed by controlled hydrolysis to yield this compound. The scalability of this process depends on the availability of raw materials and the efficiency of the extraction and hydrolysis steps .

Chemical Reactions Analysis

Types of Reactions: Aconine can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alkaloids .

Comparison with Similar Compounds

Aconine is part of a larger family of diterpenoid alkaloids, which includes compounds like aconitine, mesaconitine, and hypaconitine. Compared to these compounds, this compound is less toxic and has a different spectrum of biological activities . For instance:

    Aconitine: Highly toxic, primarily affects the cardiovascular system.

    Mesaconitine: Similar to aconitine but with slightly lower toxicity.

    Hypaconitine: Also toxic, with effects on the nervous system.

This compound’s lower toxicity and unique biological activities make it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMGCPHFHQGPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871718
Record name 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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